(s)-2,6-Dimethylchroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
185224-25-3 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2S)-2,6-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-5,8H,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
KMJGVNLHBBEOQD-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(O1)C=CC(=C2)C |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=CC(=C2)C |
Origin of Product |
United States |
Significance Within Oxygen Heterocycles and Natural Products
The chroman-4-one ring system, which forms the core of (S)-2,6-Dimethylchroman-4-one, is a prominent feature in a wide array of biologically and medicinally significant compounds. researchgate.net This structural motif, a fusion of a benzene (B151609) ring and a dihydropyran ring, is a key component in many natural products. researchgate.netnih.gov
The significance of the chroman-4-one framework extends to its role as a versatile intermediate in the synthesis of other important molecules. For instance, 2-substituted chroman-4-ones are precursors in the synthesis of compounds like α-tocopherol (vitamin E). researchgate.net The chroman-4-one structure is also found in various natural products, including the antibiotic LL-D253α and the flavanone (B1672756) pinostrobin. researchgate.net The broader class of chromanones, to which this compound belongs, is recognized for its therapeutic potential and serves as a valuable template for designing new medicinal compounds. nih.govsemanticscholar.org
Derivatives of the closely related 2,2-dimethylchroman-4-one (B181875) have been the subject of research for their potential biological activities. mdpi.com The chroman-4-one scaffold itself is found in compounds isolated from various natural sources, including plants and marine organisms, and is known to be a key structural feature for a range of biological activities. mdpi.comarkat-usa.org
Natural Occurrence and Isolation from Botanical Sources
Established Reaction Pathways
Several successful strategies have been reported for the asymmetric synthesis of this target molecule. These pathways often employ chiral starting materials or stereoselective reactions to ensure the desired (S)-configuration.
A key and well-documented method for the asymmetric synthesis of this compound involves an intramolecular Mitsunobu cyclization, which proceeds with an inversion of stereochemistry. semanticscholar.orgresearchgate.net This reaction is the final step in a multi-step synthesis designed to construct the chiral chromanone.
The synthesis begins with a commercially available chiral precursor, ethyl (R)-3-hydroxybutyrate. semanticscholar.org The synthetic sequence is as follows:
Protection: The hydroxyl group of ethyl (R)-3-hydroxybutyrate is protected as a tert-butyldimethylsilyl (TBS) ether. semanticscholar.org
Amide Formation: The resulting ester is converted into the corresponding Weinreb amide, (R)-3-(tert-Butyldimethylsilyl)oxy-N-methoxy-N-methyl-butanamide, using N,O-dimethylhydroxylamine hydrochloride and trimethylaluminum. semanticscholar.orgresearchgate.net
Ketone Formation: The Weinreb amide is treated with the lithium salt of 2-bromo-4-methylphenol (B149215) to form the ketone precursor, (R)-1-(2-(tert-Butyldimethylsilyloxy)-5-methylphenyl)-3-hydroxybutan-1-one. semanticscholar.org
Deprotection: The TBS protecting group is removed using p-toluenesulfonic acid (p-TsOH) in aqueous tetrahydrofuran (B95107) (THF) to yield the diol precursor, (R)-3-Hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one. semanticscholar.orgresearchgate.net
Cyclization: This diol undergoes intramolecular Mitsunobu cyclization upon treatment with triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) in THF at 0 °C. This step forms the chromanone ring and sets the final stereochemistry. semanticscholar.orgresearchgate.net
Table 1: Reaction Conditions for Intramolecular Mitsunobu Cyclization
| Step | Reagents & Conditions | Precursor | Product | Yield (%) |
| Ketone Formation | 2-bromo-4-methylphenol, n-butyllithium, ether, -78 °C to RT | (R)-3-(tert-Butyldimethylsilyl)oxy-N-methoxy-N-methyl-butanamide | (R)-1-(2-(tert-Butyldimethylsilyloxy)-5-methylphenyl)-3-hydroxybutan-1-one | 74% |
| Deprotection | p-TsOH, THF/H2O (9:1), 55 °C | (R)-1-(2-(tert-Butyldimethylsilyloxy)-5-methylphenyl)-3-hydroxybutan-1-one | (R)-3-Hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one | 81% |
| Cyclization | PPh3, DEAD, THF, 0 °C | (R)-3-Hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one | This compound | 81% |
The stereochemistry of the final product is determined by the Mitsunobu reaction. This reaction is known to proceed via an SN2 mechanism, resulting in a complete inversion of configuration at the chiral center. nih.gov Starting with the (R)-configured alcohol precursor, (R)-3-Hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one, the cyclization yields the (S)-configured chromanone. semanticscholar.org
The optical purity of the synthesized this compound is assessed by measuring its specific rotation. The reported value is [α]D20 = -72.4 (c 1.0, MeOH), indicating a high degree of enantiomeric purity. researchgate.net The preparation of substituted chroman-4-ones can sometimes be complicated by racemization through a ring-opening equilibrium, but the mild conditions of the Mitsunobu reaction help to minimize this issue. semanticscholar.orgresearchgate.net
Theoretical and experimental studies have explored the use of a Michael reaction as an alternative route to 2,6-Dimethylchroman-4-one. nih.govmdpi.com This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In silico screening of potential synthetic routes using DFT calculations predicted that a Michael reaction pathway would be viable. nih.govnih.gov
Experimental work confirmed this theoretical prediction. The reaction of 1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one with a suitable methyl nucleophile, followed by intramolecular cyclization, can produce the target chromanone. mdpi.comresearchgate.net One study demonstrated that this route could produce 2,6-dimethylchroman-4-one in a 76.4% yield, confirming it as a feasible synthetic strategy. nih.govnih.gov This method provides a valuable alternative to the Mitsunobu-based approach.
Another theoretically considered pathway involves an aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. rsc.org This cascade process would theoretically involve the reaction of a 2'-hydroxyacetophenone (B8834) derivative with an aldehyde.
In this proposed sequence, a base would mediate the initial aldol condensation. However, theoretical analysis using DFT calculations suggested that this route is unlikely to produce the desired 2,6-dimethylchroman-4-one. nih.govresearchgate.net The calculations indicated that alternative reaction pathways are energetically more favorable, and an aldol condensation approach would not lead to the target compound. nih.gov This highlights the utility of computational chemistry in predicting the feasibility of synthetic routes before attempting them experimentally.
Aldol Condensation Followed by Intramolecular Oxa-Michael Addition
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of chroman-4-one synthesis, microwave heating has been effectively employed in the base-promoted condensation of 2'-hydroxyacetophenones with aliphatic aldehydes. nih.govacs.org This approach offers a rapid and efficient route to 2-alkyl-substituted 4-chromanones. nih.govacs.org
For instance, the reaction of an appropriate 2'-hydroxyacetophenone with an aldehyde in the presence of diisopropylamine (B44863) (DIPA) in ethanol, when subjected to microwave irradiation at 160–170 °C for 1 hour, can produce the desired 2-alkyl-chroman-4-ones in yields ranging from low to high (17–88%). nih.gov The efficiency of this reaction is influenced by the substitution pattern on the acetophenone, with electron-deficient starting materials generally providing higher yields. nih.gov This method has been utilized for the synthesis of a series of substituted chroman-4-one derivatives. nih.govacs.org
A study on the synthesis of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols also highlights the utility of microwave-assisted reactions, noting differences in reactivity compared to conventional heating methods. researchgate.net Furthermore, solvent-free microwave-assisted synthesis has been reported for the preparation of 2,2-dimethylchroman-4-one (B181875) based benzofurans, demonstrating the versatility of this technology. researchgate.netnih.gov
Table 1: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones
| 2'-Hydroxyacetophenone | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted | Aliphatic | DIPA | EtOH | 160-170 | 1 | 17-88 nih.gov |
| 3-Bromo-5-chloro-2-hydroxyacetophenone | 3-Phenylpropanal | L-proline | DMF | 80 | - | 38 acs.org |
Reductive Amination of Chromanone Precursors
Reductive amination represents a classical and robust method for the synthesis of amines from carbonyl compounds. This strategy is applicable to the preparation of chroman-4-amine (B2768764) derivatives from the corresponding chroman-4-ones. The process typically involves the reaction of the chromanone with ammonia (B1221849) or an amine to form an imine intermediate, which is then reduced to the target amine. masterorganicchemistry.com
Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its ability to selectively reduce imines in the presence of ketones. masterorganicchemistry.com Other reagents such as sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also effective. masterorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is another viable method, where the chroman-4-one is first converted to its oxime, which is subsequently hydrogenated.
Biocatalytic approaches using imine reductases (IREDs) have gained prominence as a sustainable alternative for producing chiral amines with high stereoselectivity. These enzymes can directly convert chroman-4-ones to the corresponding (S)-amines with excellent enantiomeric excess.
Metal-Free Radical Cascade Annulation Strategies
In recent years, metal-free radical cascade annulations have become an increasingly popular and atom-economical approach for constructing functionalized chroman-4-ones. mdpi.comresearchgate.net These reactions are typically initiated by the generation of a radical species that triggers a cascade of cyclization events. mdpi.comresearchgate.net
Carbamoyl (B1232498) Radical Triggered Cyclizations
An efficient and direct method for the synthesis of carbamoylated chroman-4-ones involves a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids under metal-free conditions. mdpi.comscispace.com The reaction is initiated by the generation of a carbamoyl radical from the oxamic acid, which then undergoes a decarboxylative radical cascade cyclization with the 2-(allyloxy)arylaldehyde. mdpi.comdntb.gov.ua This protocol demonstrates high functional group tolerance and a broad substrate scope. mdpi.comscispace.com The process is often mediated by an oxidant like ammonium (B1175870) persulfate ((NH4)2S2O8). mdpi.com Experimental evidence, such as the inhibition of the reaction in the presence of radical scavengers like TEMPO, supports a free-radical pathway. mdpi.com
Ester Radical Induced Annulation Reactions
Similar to carbamoyl radicals, alkoxycarbonyl radicals can also trigger cascade cyclizations to produce ester-containing chroman-4-ones. mdpi.com A convenient method utilizes the reaction of 2-(allyloxy)arylaldehydes with oxalates in the presence of (NH4)2S2O8 under metal-free conditions. mdpi.com The proposed mechanism involves the generation of an alkoxycarbonyl radical via decarboxylation of the oxalate, which then initiates the cascade annulation. mdpi.com These radical-initiated cascade cyclization strategies have proven to be a powerful tool for the construction of diverse and functionalized chroman-4-one scaffolds. researchgate.netfrontiersin.org
Bromination and Subsequent Substitution/Reformatsky Reactions
The functionalization of the chroman-4-one scaffold can be achieved through bromination followed by subsequent reactions. Bromination at the 3-position of a 2-alkyl chroman-4-one can be accomplished using reagents like pyridinium (B92312) tribromide (Py·Br3). nih.gov The resulting 3-bromo-chroman-4-one is a versatile intermediate for introducing various substituents. gu.se
For example, elimination of hydrogen bromide from the 3-bromo derivative can lead to the corresponding chromone (B188151). nih.gov Furthermore, the 3-bromo intermediate can undergo substitution reactions to introduce functionalities such as amino, acetate, and cyano groups. gu.se
The Reformatsky reaction offers another avenue for functionalization. A samarium(II) iodide (SmI2)-mediated Reformatsky-type reaction can be employed to introduce substituents at the 3-position of chroman-4-ones. acs.orggu.se This reaction typically involves the use of α-halo esters as precursors to generate samarium(III) enolates. acs.org
Condensation Reactions Utilizing Substituted Acetophenones
The condensation of substituted 2-hydroxyacetophenones with aldehydes is a fundamental and widely used method for the synthesis of chroman-4-ones. acs.org This reaction, often a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition, can be optimized to produce 2-alkyl-substituted chroman-4-ones efficiently. nih.gov
The choice of base and reaction conditions is crucial to minimize the self-condensation of the aliphatic aldehyde, which can be a significant side reaction. acs.org While strong bases or acids are often used for the synthesis of flavanones (2-aryl-substituted chromanones), milder conditions are generally preferred for 2-alkyl derivatives. acs.org For instance, using diisopropylamine (DIPA) as the base under microwave heating has proven effective. nih.gov Alternatively, methods like the Baker-Venkataraman rearrangement, which involves the cyclization of a diketo intermediate derived from a 2'-hydroxyacetophenone, can be employed for the synthesis of related chromone structures. nih.govsamipubco.com The Claisen-Schmidt condensation is another classical method used to synthesize chalcones, which can then be cyclized to form flavones. researchgate.net
Asymmetric Synthesis Approaches for Chiral Chromanones
The creation of chiral chromanones, such as this compound, in an enantiomerically pure form is a significant challenge in synthetic organic chemistry. This is partly due to the tendency of substituted chroman-4-ones to undergo racemization. researchgate.net Several stereocontrolled routes have been developed to address this, each with its own set of advantages and limitations.
Lipase-Catalyzed Kinetic Resolution
Lipase-catalyzed kinetic resolution is a biocatalytic method that has been effectively used for the separation of enantiomers of chiral alcohols, which are precursors to chiral compounds. polimi.it This technique relies on the differential rate of reaction of a lipase (B570770) enzyme with the two enantiomers of a racemic mixture. rsc.org In the context of synthesizing chiral chromanones, this method can be applied to resolve a racemic alcohol intermediate.
For instance, a study on the synthesis of the heart rate-lowering agent ivabradine (B130884) utilized lipase-catalyzed kinetic resolution of a key alcohol intermediate. polimi.it Various lipases and esterases were screened for both esterification and hydrolysis reactions. polimi.it The most effective result was obtained using Pseudomonas cepacia lipase, which yielded the desired enantiomer of an alcohol precursor with a high enantiomeric ratio of 96:4. polimi.it This enantioenriched alcohol could then be converted to the target chiral amine through a three-step synthetic sequence. polimi.it
The success of lipase-catalyzed kinetic resolution is highly dependent on the enzyme and reaction conditions. Screening different lipases is crucial, as their selectivity can vary significantly depending on the substrate. d-nb.infomdpi.com For example, in the resolution of Morita-Baylis-Hillman acetates, lipases from P. fluorescens and P. cepacia were found to be the most effective. d-nb.info The choice of acyl donor and solvent also plays a critical role in optimizing the resolution process. mdpi.com
| Lipase Source | Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) | Enantiomeric Excess of (R)-acetate (%) | Enantiomeric Ratio (E) |
|---|
Intramolecular Oxy-Michael Addition with Organocatalysts
The intramolecular oxy-Michael addition, or oxa-Michael reaction, is a powerful method for constructing cyclic ethers. buchler-gmbh.comepfl.ch In recent years, organocatalysis has emerged as a key strategy for achieving enantioselective versions of this reaction. nih.gov These reactions often utilize bifunctional organocatalysts, such as those derived from cinchona alkaloids, which can activate both the nucleophile and the electrophile. buchler-gmbh.comepfl.ch
An organocatalytic, enantioselective intramolecular oxy-Michael addition to γ- and δ-hydroxy-α,β-enones has been developed. nih.gov This process involves the in-situ formation of a boronic acid hemiester, which then complexes with a chiral amine catalyst. nih.gov This complex effectively acts as a chiral hydroxide (B78521) surrogate, facilitating the conjugate addition to yield chiral β-hydroxy ketones with good to excellent yields and high enantiomeric excess. nih.gov
The utility of this methodology has been demonstrated in the synthesis of natural products like (+)-(S)-Streptenol A. nih.gov The choice of organocatalyst is critical for achieving high enantioselectivity. For example, thiourea-based bifunctional catalysts have been shown to be effective in promoting the asymmetric synthesis of chromans via intramolecular oxy-Michael addition. buchler-gmbh.comepfl.ch
Diastereoselective Conjugate Addition Methodologies
Diastereoselective conjugate addition is another important strategy for the synthesis of chiral chromanones. rsc.org This approach often involves the use of a chiral auxiliary to control the stereochemical outcome of the reaction. nih.gov One notable example is the conjugate addition of lithium dimethylcuprate to 3-(p-tolylsulfinyl)chromone. rsc.org This reaction proceeds with high diastereoselectivity (at least 90%), and the resulting product can be converted into the chiral 2-methylchroman-4-one. rsc.org
The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, has been shown to be effective in diastereoselective conjugate addition reactions of α,β-unsaturated amides, yielding products with high diastereoselectivities. nih.gov These methods provide a reliable route to enantiomerically enriched compounds that can serve as precursors to more complex molecules. nih.gov
| Nucleophile | Diastereoselectivity (%) | Product |
|---|
Houben-Hoesch Reaction Applications
The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from a nitrile and an arene. wikipedia.org This reaction is a type of Friedel-Crafts acylation that uses hydrogen chloride and a Lewis acid catalyst. wikipedia.org It is particularly effective for electron-rich arenes like phenols and their ethers. wikipedia.orgthermofisher.cn The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to the ketone. wikipedia.org
This reaction has been applied to the synthesis of chromanones. For instance, the enantioselective synthesis of 5,7-dihydroxy-2-methylchroman-4-one was achieved in a single flask using Houben-Hoesch conditions. nih.gov The reaction involved phloroglucinol (B13840) and (S)-3-hydroxybutyronitrile to generate the target chromanone. nih.gov This method is particularly useful for the synthesis of polyhydroxy acetophenones, which are common precursors to chromanones. bncollegebgp.ac.in
Computational Chemistry and Theoretical Investigations in Synthesis
In Silico Synthesis Route Development
The initial phase of synthesizing a target molecule involves the critical task of designing a viable synthetic pathway. Computational tools have emerged as invaluable aids in this process, allowing for the generation and theoretical evaluation of numerous potential routes before any experimental work is undertaken.
Utilization of Synthesis Design Programs (e.g., KOSP)
For the synthesis of 2,6-dimethylchroman-4-one, the Knowledgebase-Oriented Synthesis Planning (KOSP) program, a type of Synthetic Route Design System (SRDS), was employed to generate potential synthetic pathways. mdpi.comresearchgate.net The KOSP program proposed over twenty possible routes, from which four were selected for further theoretical investigation. mdpi.com These selected routes included two pathways based on the SNAr (Nucleophilic Aromatic Substitution) mechanism, one utilizing a Mitsunobu reaction, and a fourth employing a Michael reaction. mdpi.comnih.gov This initial step highlights the capacity of synthesis design programs to rapidly identify a diverse set of potential strategies from a vast database of chemical reactions. researchgate.netresearchgate.net
The four routes selected for in-depth analysis were:
Route A & B: Both employing an SNAr mechanism. mdpi.com
Route C: A pathway based on the Mitsunobu reaction. mdpi.comnih.gov
Route D: A route utilizing the Michael reaction. mdpi.comresearchgate.net
Theoretical Screening of Potential Reaction Pathways
Following the generation of potential routes by KOSP, in silico screening was performed using DFT calculations to assess the feasibility of each proposed reaction. mdpi.com This theoretical analysis serves as a crucial filter, identifying promising pathways and eliminating those that are unlikely to succeed, thereby narrowing the scope of necessary experiments. mdpi.comresearchgate.netnih.gov The screening of the four proposed routes for 2,6-dimethylchroman-4-one involved a detailed theoretical examination of their reaction mechanisms. mdpi.com
The analysis concluded that the two routes based on the SNAr mechanism (Routes A and B) were unlikely to yield the desired product. mdpi.com Similarly, theoretical calculations indicated that an alternative pathway involving an aldol (B89426) condensation would also be unsuccessful. mdpi.com In contrast, the in silico screening pointed towards the Michael reaction (Route D) as the most probable pathway to successfully produce 2,6-dimethylchroman-4-one. mdpi.comresearchgate.netnih.gov
Prediction of Reaction Outcomes and Yields
A significant advantage of computational screening is its ability to predict reaction outcomes and, in some cases, yields. For the synthesis of 2,6-dimethylchroman-4-one, the theoretical investigations correctly predicted the failure of the SNAr and aldol condensation routes. mdpi.com More importantly, the DFT calculations indicated that the Michael reaction pathway was likely to be successful. mdpi.comresearchgate.netnih.gov
Subsequent experimental work validated these computational predictions. The Michael reaction, identified as the most promising route through in silico screening, successfully produced the target compound with an experimental yield of 76.4%. mdpi.comresearchgate.netnih.gov Conversely, the other two novel routes that were attempted based on the initial KOSP suggestions failed to generate the target molecule, confirming the predictive power of the theoretical screening. mdpi.comnih.gov
Table 1: Predicted vs. Experimental Outcomes for the Synthesis of 2,6-Dimethylchroman-4-one
| Synthetic Route | Computational Prediction | Experimental Outcome | Experimental Yield |
|---|---|---|---|
| S |
Unlikely to produce the target | Failed to generate the target | 0% |
| Michael Reaction (Route D) | Likely to produce the target | Target obtained | 76.4% |
Density Functional Theory (DFT) Studies in Reaction Mechanisms
DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and energetics of molecules, which is essential for understanding reaction mechanisms.
Analysis of Transition States and Activation Energies
A key aspect of the theoretical analysis of the proposed synthetic routes for 2,6-dimethylchroman-4-one was the location and characterization of transition states (TSs) and the calculation of their corresponding activation energies. researchgate.net The reaction mechanisms for the four selected synthetic routes were analyzed using the B3LYP/6-31+G(d) or B3LYP/6-31G(d) level of theory. mdpi.com
In contrast, the analysis of the Michael reaction pathway identified a viable transition state with a significantly lower activation energy, suggesting that this reaction would proceed much more readily.
Table 2: Calculated Activation Energies for SNAr Routes
| Route | Reactant Substituent (X) | Activation Energy (kcal/mol) |
|---|---|---|
| Route A | F | 39.4 |
Influence of Ligand Coordination on Reactivity
While the provided research primarily focuses on the reaction pathways themselves, the principles of DFT can also be applied to understand how factors like ligand coordination influence reactivity. In the context of the SNAr reactions, the stability of intermediate structures was a critical factor. For instance, DFT calculations showed that an intermediate formed by proton abstraction from the α-position of the carbonyl group was thermodynamically more stable than the alkoxide intermediate required for the desired cyclization. nih.gov Specifically, for the fluoro-substituted reactant, this alternative intermediate was more stable by 9.7 kcal/mol, and for the chloro-substituted reactant, it was more stable by 4.1 kcal/mol. nih.gov This thermodynamic preference for an unproductive intermediate further explains the failure of the SNAr routes.
In more complex systems, DFT can model how the coordination of a ligand to a metal center or other reactive species alters the electronic structure and, consequently, the activation energy of a reaction. While not a central focus of the specific study on 2,6-dimethylchroman-4-one, this type of analysis is a powerful application of DFT in mechanistic studies.
Proton Transfer Mechanisms in Reaction Pathways
Theoretical calculations and computational chemistry have become powerful tools for elucidating complex reaction mechanisms at a molecular level. In the synthesis of (s)-2,6-Dimethylchroman-4-one, understanding the proton transfer steps is crucial for optimizing reaction conditions and predicting the feasibility of various synthetic routes. In silico screening of potential synthetic pathways allows for a theoretical analysis prior to experimental work, saving time and resources. researchgate.net
One theoretical study investigated the intramolecular cyclization to form 2,6-dimethylchroman-4-one, focusing on the key proton transfer events that dictate the reaction pathway. researchgate.net The investigation centered on the cyclization of a precursor, which involves a crucial proton transfer from an α-hydrogen of a carbonyl group to an alkoxyl oxygen atom. researchgate.net
The study identified multiple potential reactive sites within the precursor molecule, leading to different reaction pathways involving proton transfer. Three main possibilities were considered:
Path A: Extraction of a proton from the hydroxyl group attached to the aromatic ring. researchgate.net
Path B: Proton extraction from the hydroxyl group of the side chain, leading to the formation of an alkoxide ion. researchgate.net
Path C: Loss of an α-proton from the carbonyl group of the side chain. researchgate.net
Computational analysis revealed that the presence of certain reagents, such as a lithium-containing fragment (Li(THF)₂⁺), can significantly influence the reaction pathway. This fragment can coordinate with the precursor, stabilizing certain intermediates and altering the energetics of the proton transfer steps. researchgate.net For instance, the coordination of the alkoxide oxygen to the lithium fragment was found to reduce the nucleophilicity of the oxygen. researchgate.net
A key step in one of the proposed synthetic routes involves an SNAr reaction. The transition state for this reaction was located computationally, and the associated activation energies were calculated. These calculations are critical for determining whether a proposed reaction will proceed under specific temperature conditions. researchgate.net For example, high activation energy barriers calculated for certain pathways indicated that the reaction would not be feasible at low temperatures, such as -75 ºC. researchgate.net
The theoretical investigation also quantified the activation energies for different steps. For the SNAr reaction leading to the target molecule, the activation energies were calculated to be 9.1 and 12.1 kcal mol⁻¹, depending on the leaving group. researchgate.net These values provide quantitative insight into the kinetics of the reaction. Furthermore, the bond distances in the transition state structures were calculated, offering a detailed picture of the molecular geometry during the reaction. For example, the C-O bond distances in the transition state for the SNAr reaction were calculated to be 1.907 Å and 2.028 Å for different leaving groups. researchgate.net
These computational findings highlight the importance of proton transfer mechanisms in the synthesis of 2,6-dimethylchroman-4-one and demonstrate how theoretical chemistry can be applied to predict and understand the intricacies of reaction pathways.
| Parameter | Value (X=F) | Value (X=Cl) |
| Activation Energy (kcal mol⁻¹) | 9.1 | 12.1 |
| Transition State C-O Bond Distance (Å) | 1.907 | 2.028 |
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of (s)-2,6-Dimethylchroman-4-one by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of this compound, recorded in deuteriochloroform (CDCl₃), presents a series of distinct signals that can be attributed to each unique proton in the molecule. semanticscholar.org The analysis involves examining the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.
The signal attributions are as follows: A doublet at 1.48 ppm corresponds to the three protons of the methyl group at the C-2 position (2-CH₃). The 6 Hz coupling constant indicates its coupling to the adjacent methine proton at C-2. The singlet at 2.28 ppm is assigned to the three protons of the methyl group on the aromatic ring (6-CH₃). The multiplet observed between 2.62-2.65 ppm represents the two diastereotopic protons of the methylene (B1212753) group at C-3 (H-3a and H-3b). The complex splitting arises from geminal coupling to each other and vicinal coupling to the C-2 proton. A multiplet between 4.50-4.56 ppm is attributed to the single methine proton at the C-2 position (H-2). Finally, the aromatic region displays three signals: a doublet at 6.84 ppm (J = 8.5 Hz) for the proton at C-8, a doublet of doublets (though reported as a doublet) at 7.26 ppm (J = 8.5 Hz) for the proton at C-7, and a singlet at 7.65 ppm for the proton at C-5. semanticscholar.org
Table 1: ¹H NMR Signal Attribution for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Attribution |
|---|---|---|---|---|
| 1.48 | d (doublet) | 6.0 | 3H | 2-CH₃ |
| 2.28 | s (singlet) | - | 3H | 6-CH₃ |
| 2.62-2.65 | m (multiplet) | - | 2H | H-3 |
| 4.50-4.56 | m (multiplet) | - | 1H | H-2 |
| 6.84 | d (doublet) | 8.5 | 1H | H-8 |
| 7.26 | d (doublet) | 8.5 | 1H | H-7 |
| 7.65 | s (singlet) | - | 1H | H-5 |
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, eleven distinct signals are observed, corresponding to the eleven carbon atoms in the structure. semanticscholar.org
The signal at 192.66 ppm is characteristic of a ketone carbonyl carbon (C-4). The signal at 74.15 ppm is attributed to the methine carbon C-2, which is bonded to the heterocyclic oxygen atom. The methylene carbon at C-3 appears at 44.57 ppm. The two methyl carbons, 6-CH₃ and 2-CH₃, are observed at 20.31 ppm and 20.91 ppm, respectively. The aromatic carbons are assigned as follows: C-8 at 117.58 ppm, C-4a at 120.34 ppm, C-5 at 126.43 ppm, C-7 at 130.53 ppm, C-6 at 136.97 ppm, and the oxygen-bearing aromatic carbon C-8a at 159.69 ppm. semanticscholar.org
Table 2: ¹³C NMR Signal Attribution for this compound
| Chemical Shift (δ) [ppm] | Attribution |
|---|---|
| 20.31 | 6-CH₃ |
| 20.91 | 2-CH₃ |
| 44.57 | C-3 |
| 74.15 | C-2 |
| 117.58 | C-8 |
| 120.34 | C-4a |
| 126.43 | C-5 |
| 130.53 | C-7 |
| 136.97 | C-6 |
| 159.69 | C-8a |
| 192.66 | C-4 |
While specific Hammett and Lynch correlation studies for this compound are not available, extensive research on substituted 2,2-dimethylchroman-4-one (B181875) derivatives provides a strong basis for understanding these effects. mdpi.comnih.govresearchgate.net Substituent effects are primarily transmitted through the aromatic ring. The electronic nature of a substituent on the benzene (B151609) ring influences the electron density at various positions, thereby altering the chemical shifts of nearby protons and carbons. mdpi.com
Studies have shown a good linear correlation between Hammett substituent constants (σ) and the ¹³C chemical shifts for carbons para to the substituent. mdpi.comnih.gov Electron-donating groups tend to cause upfield shifts (increased shielding), while electron-withdrawing groups cause downfield shifts (deshielding). mdpi.com However, this correlation is poor for carbons in the meta position, which are less sensitive to the substituent's inductive effect. mdpi.comresearchgate.net
Similarly, Lynch correlations, which compare substituent chemical shifts in the chromanone system to those in monosubstituted benzenes, show good additivity for both ¹H and ¹³C nuclei, with the exception of meta-carbons. mdpi.comnih.gov It is also noted that these electronic effects are not significantly transmitted to the heterocyclic ring of the chroman-4-one scaffold. mdpi.comresearchgate.net Therefore, the chemical shifts of C-2, C-3, and the 2-methyl group in this compound are largely unaffected by substituents on the aromatic ring.
The prediction of NMR chemical shifts using computational methods, such as Density Functional Theory (DFT), has become a valuable tool in structural elucidation. github.ionih.gov For the broader class of 2,2-dimethylchroman-4-one derivatives, studies have demonstrated a strong linear correlation between DFT-predicted and experimentally observed ¹H and ¹³C chemical shifts, particularly for the aromatic portion of the molecule. mdpi.comnih.gov
This high degree of correlation for the aromatic hydrogens and carbons indicates that the theoretical approach accurately predicts their electronic environment. mdpi.com However, the correlation is often less precise for the atoms within the heterocyclic ring. mdpi.comresearchgate.net This discrepancy can arise from the greater conformational flexibility of the heterocyclic ring and the challenge of accurately modeling solvent effects. Despite these limitations, the close correspondence for the aromatic moiety provides a high level of confidence in the signal assignments. nih.gov
NMR spectroscopy is a cornerstone for determining the stereochemistry and conformational preferences of chiral molecules like this compound. auremn.org.brnih.gov The synthesis of this specific enantiomer has been reported, and its stereochemical integrity confirmed by its optical rotation. semanticscholar.org
The dihydropyranone ring in chroman-4-ones is not planar and typically adopts a half-chair or sofa conformation. The preferred conformation can be inferred from the coupling constants (J-values) between protons on the heterocyclic ring, particularly H-2 and the two H-3 protons. While a detailed analysis of the multiplets for H-2 and H-3 was not provided in the available data, the complexity of these signals suggests a fixed conformation on the NMR timescale. semanticscholar.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be used to determine the spatial proximity between protons. For instance, observing an NOE between H-2 and one of the H-3 protons would help to define their relative orientation and, consequently, the ring's conformation.
Saturation Transfer Difference (STD)-NMR is a powerful ligand-based NMR technique used to study the binding of small molecules to large macromolecular receptors, such as proteins. glycopedia.euresearchgate.netichorlifesciences.com While no specific STD-NMR studies have been published for this compound, the principles of the technique are applicable.
The STD-NMR experiment identifies which protons of a small molecule are in close proximity to the surface of a receptor in a binding event. ichorlifesciences.com This is achieved by selectively irradiating (saturating) protons on the large receptor molecule. This saturation is transferred via spin diffusion to the bound small molecule. glycopedia.eu When the small molecule dissociates, it carries this "memory" of saturation with it. researchgate.net By subtracting a normal spectrum from the spectrum with receptor saturation, a "difference" spectrum is obtained which shows signals only from the protons of the molecule that have bound to the receptor. ichorlifesciences.com
The intensity of the signals in the STD spectrum is proportional to the proximity of that specific proton to the receptor surface. ichorlifesciences.com This allows for "epitope mapping," which identifies the specific parts of the small molecule that are crucial for the binding interaction. researchgate.net A hypothetical STD-NMR experiment with this compound and a target protein could reveal, for example, whether the aromatic ring or the heterocyclic portion is more deeply embedded in the binding pocket, providing valuable information for drug design and understanding molecular recognition.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, a critical step in structural confirmation. colorado.eduphcog.com For this compound, elemental analysis has established its molecular formula as C₁₁H₁₂O₂. semanticscholar.org
An HRMS analysis would be used to experimentally verify this formula. By measuring the exact mass of the molecular ion, it is possible to distinguish between different combinations of atoms that might have the same nominal mass. The theoretical monoisotopic mass calculated from the molecular formula C₁₁H₁₂O₂ provides a benchmark for experimental validation by HRMS. molmall.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₂ |
| Theoretical Monoisotopic Mass (Da) | 176.08373 |
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are fundamental for identifying the functional groups present in a compound.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. niscpr.res.in For this compound, key spectral data has been reported. semanticscholar.org
The IR spectrum shows a very strong absorption band at 1682 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a ketone. dummies.comspectroscopyonline.com The position of this band below 1700 cm⁻¹ is consistent with an aromatic ketone, where conjugation between the carbonyl group and the benzene ring lowers the vibrational frequency compared to a simple aliphatic ketone. pressbooks.pub Additional medium-intensity bands are observed at 1621 cm⁻¹ and 1576 cm⁻¹, which are attributed to C=C stretching vibrations within the aromatic ring. dummies.com
| Reported IR Absorption (cm⁻¹) | Assignment |
|---|---|
| 1682 | C=O Stretch (Aromatic Ketone) |
| 1621 | C=C Stretch (Aromatic) |
| 1576 | C=C Stretch (Aromatic) |
Micro-Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. microspectra.comyoutube.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, functional groups that are weak in the IR spectrum may show strong signals in the Raman spectrum, and vice versa.
Although specific Micro-Raman data for this compound is not detailed in the surveyed literature, the technique would provide valuable structural information. Aromatic ring vibrations, which often involve symmetric stretching modes, typically produce strong and sharp signals in Raman spectra. scifiniti.com This would allow for a more detailed analysis of the substitution pattern on the benzene ring. The carbonyl C=O stretch would also be visible, though it is typically less intense in Raman than in IR spectra. This non-destructive technique could be used to analyze microscopic quantities of a sample without any special preparation. youtube.com
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov
A prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. nih.gov It has been reported that synthetic this compound can be obtained as a crystalline solid, in contrast to the oily nature of the natural isolate. semanticscholar.org This crystalline nature indicates that determining its solid-state structure via X-ray diffraction is feasible.
Should a suitable crystal be analyzed, the resulting data would provide an unambiguous determination of the S configuration at the chiral C2 position. It would also reveal the precise conformation of the dihydropyranone ring—for instance, whether it adopts a half-chair or sofa conformation—and the planarity of the fused benzene ring. While the compound's crystallinity makes it a candidate for this analysis, a solved crystal structure for this compound has not been reported in the surveyed scientific literature.
Advanced Computational Studies and Molecular Modeling
Conformational Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of (s)-2,6-Dimethylchroman-4-one explores the various spatial arrangements of its atoms and the energy associated with them.
To explore the vast conformational landscape of a molecule, theoretical methods such as Monte Carlo (MC) energy minimizations and Molecular Dynamics (MD) simulations are employed.
Monte Carlo (MC) Energy Minimizations: This method involves randomly sampling different conformations of the molecule by altering bond rotations and other geometric parameters. Each new conformation is subjected to energy calculation, and its acceptance is determined by criteria that favor lower energy states, ultimately leading to the identification of stable, low-energy conformers.
Molecular Dynamics (MD) Simulations: MD simulations model the atomic motion of a molecule over time by solving Newton's laws of motion for the system. nih.govwustl.edu This technique provides a dynamic view of the molecule's behavior, showing how it flexes, bends, and vibrates. nih.gov MD simulations are particularly useful for understanding how the molecule behaves in a solution or when interacting with other molecules, and for exploring the transitions between different conformational states. nih.govunifi.it The forces between atoms are calculated using an empirical potential energy function known as a force field. github.io
A potential energy surface (PES) is a multidimensional plot that represents the energy of a molecule as a function of its geometric parameters. pythoninchemistry.orgmuni.cz For a molecule like this compound, a simplified PES can be generated by mapping the energy changes that occur during the rotation around specific single bonds. This mapping allows for the identification of:
Energy Minima: These correspond to the most stable, low-energy conformations (e.g., different chair or boat forms). pythoninchemistry.org
Saddle Points: These represent transition states, which are the highest energy points on the lowest energy path between two minima. muni.cz The energy difference between a minimum and a transition state defines the rotational barrier, or the energy required to convert one conformer into another. pythoninchemistry.org
While a specific PES for this compound is not detailed in the available literature, this theoretical approach is fundamental for quantitatively understanding the molecule's flexibility and the relative populations of its different conformers at equilibrium. pennylane.ailibretexts.org
The stability of any given conformation is dictated by a balance of intramolecular interactions. In this compound, these include:
Steric Hindrance: Repulsive forces occur when non-bonded atoms are forced too close to one another. The half-chair conformation of the dihydropyranone ring helps to alleviate steric strain between the substituents, particularly the gem-dimethyl groups often found at the C2 position in related chromanones.
Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The staggered arrangement in the half-chair conformation minimizes this strain.
Dipole-Dipole Interactions: The carbonyl group (C=O) at position 4 introduces a significant dipole moment, which can influence the preferred orientation of the molecule and its interaction with its environment.
These subtle forces collectively determine the precise geometry of the lowest energy conformer and the energy barriers to rotation.
Molecular Docking and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. numberanalytics.com This method is instrumental in drug discovery for predicting how a molecule like this compound might interact with a biological target.
Docking simulations place the ligand into the binding site of a receptor and score the different poses based on their calculated binding affinity. This affinity is an estimate of the strength of the ligand-receptor interaction, often expressed in kcal/mol. rasayanjournal.co.in While specific docking studies for this compound are not widely published, research on structurally similar chroman-4-one derivatives provides valuable insights into potential binding modes.
Studies on related chromanone scaffolds have shown that they can bind to various biological targets. For instance, docking studies of chroman-4-one derivatives have identified key interactions within the binding pockets of enzymes like butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B). core.ac.uk These interactions often involve:
Hydrophobic Interactions: The aromatic ring and methyl groups of the chromanone core can form favorable hydrophobic contacts with non-polar amino acid residues in the receptor's binding site. mdpi.com
Pi-Stacking Interactions: The benzene (B151609) ring can engage in stacking interactions with aromatic residues like tryptophan (Trp), phenylalanine (Phe), or tyrosine (Tyr). core.ac.uk
Hydrogen Bonding: The ketone oxygen at position 4 can act as a hydrogen bond acceptor, forming a crucial link with hydrogen bond donor residues in the protein. core.ac.uk
The predicted binding affinities for various chromanone derivatives against different protein targets illustrate the utility of this approach in identifying potential biological activity.
| Compound Type | Protein Target | Predicted Binding Affinity / Score | Key Interactions Noted |
|---|---|---|---|
| 5,7-Dihydroxy-2,2-dimethylchroman-4-one derivatives | Fungal Voltage-Dependent Anion Channels (VDACs) | -6.4 to -7.0 (Vina Score) | Disruption of ion transport. vulcanchem.com |
| gem-Dimethylchroman-4-amine derivatives | human Butyrylcholinesterase (hBuChE) | -8.68 kcal/mol (for a reference ligand) | Stacking interactions with Trp231 and Phe329. core.ac.uk |
| N-propargylchroman-4-amine derivative | human Monoamine Oxidase B (hMAO-B) | < -7 kcal/mol (Glide Score) | Stacking with Tyr326 and hydrogen bond with Ile199. core.ac.uk |
| Arylpyranopyrimidinedione derivatives | Human kinesin Eg5 | -7.28 to -7.95 kcal/mol | Hydrogen bond generation between ligand and protein. thieme-connect.com |
| Tetrahydrochromeno[3,4-e]isoindole-1,3-dione derivatives | S. aureus protein (4-pql) | -6.7 to -7.8 kcal/mol | Structure-activity relationship support. researchgate.net |
These examples suggest that this compound, by virtue of its core structure, has the potential to bind to various protein targets through a combination of hydrophobic, stacking, and hydrogen bonding interactions. The specific binding affinity and mode would depend on the unique topology and amino acid composition of the target's binding site.
Insights into Mechanism of Action through Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gardp.org This method is instrumental in elucidating the mechanism of action for pharmacologically active compounds by visualizing their binding mode within the active site of a biological target, such as an enzyme or receptor. gardp.orgmdpi.com
For the chroman-4-one class of compounds, molecular docking has been pivotal in understanding their inhibitory activities against various enzymes. Studies on gem-dimethylchroman derivatives have provided insights into their mechanism as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. core.ac.ukresearchgate.net Docking simulations revealed that these compounds fit into the enzyme's active site, and the analysis of the binding pose helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. core.ac.ukresearchgate.net
Similarly, docking studies on other chroman-4-one derivatives have been used to rationalize their antimicrobial activity. For instance, the binding affinity of certain derivatives against the S. aureus 4-pql protein was calculated, demonstrating how specific substitutions on the chroman scaffold influence the binding energy and, consequently, the inhibitory potency. researchgate.net In a study on 2-styrylchromones, docking against pancreatic α-amylase was used to predict the inhibitory potential of the synthesized compounds, with results showing that several derivatives had better binding energies than the standard drug, acarbose. acgpubs.org These computational models provide a rational basis for the observed biological activity, attributing it to specific molecular interactions within the target's binding pocket.
| Compound Series | Target Protein | Range of Binding Energies (kcal/mol) | Key Interacting Residues (Examples) |
| 2-Styrylchromones | Pancreatic α-Amylase | -8.4 to -8.8 | ASP197, GLU233, ASP300 |
| Substituted Chroman-4-ones | S. aureus 4-pql | -6.7 to -7.8 | Not specified |
| gem-Dimethylchroman-4-amines | Butyrylcholinesterase | Not specified | Not specified |
This table presents example data from docking studies on various chroman-4-one derivatives to illustrate the application of the technique. core.ac.ukresearchgate.netacgpubs.org
Applications in Structure-Based Design
Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target. gardp.orgdrugdiscoverynews.com By understanding the molecular interactions between a ligand and its target protein, chemists can design and synthesize novel compounds with improved affinity, selectivity, and pharmacokinetic properties. drugdiscoverynews.com
The insights gained from molecular docking studies on chroman-4-one derivatives are directly applicable to SBDD. Once the binding mode of a lead compound like this compound is established, medicinal chemists can propose modifications to its structure to enhance desired interactions or introduce new ones. For example, if a particular region of the binding pocket is found to be hydrophobic, adding lipophilic groups to the corresponding part of the chroman scaffold could increase binding affinity. Conversely, if a hydrogen bond donor or acceptor on the protein is unoccupied, modifying the ligand to include a complementary group can improve potency. gardp.org
This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. drugdiscoverynews.com The chroman-4-one scaffold, with its versatile substitution points at positions 2, 3, 5, 6, 7, and 8, is particularly amenable to this approach. gu.semdpi.com Research on sirtuin 2 (SIRT2) inhibitors, for example, has shown that specific substitutions are crucial for potency and selectivity. acs.org An alkyl chain at the 2-position and electron-withdrawing groups at the 6- and 8-positions were found to be important for high potency, demonstrating a clear structure-activity relationship (SAR) that can guide future design efforts. acs.org
Quantum Chemical Analyses
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and bonding within a molecule. researchgate.netnih.gov For this compound, these methods offer fundamental insights that complement experimental data.
Atom in Molecules (AIM) Theory for Hydrogen Bonding
The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ). wikipedia.org A key application of AIM is the characterization of non-covalent interactions, particularly hydrogen bonds. The presence of a bond path and a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a necessary criterion for the existence of a bond. sapub.orgillinois.edu
Further analysis of the properties at the BCP provides quantitative information about the nature and strength of the interaction. For a hydrogen bond, these properties typically include:
A specific range for the electron density (ρ) at the BCP. sapub.org
A positive value for the Laplacian of the electron density (∇²ρ), indicating a closed-shell interaction typical of hydrogen bonds. sapub.org
In chroman-4-one derivatives, intramolecular and intermolecular hydrogen bonds play a crucial role in determining their conformation and crystal packing. For instance, in a related structure, 1-(5,7-dihydroxy-2,2-dimethylchroman-6-yl)ethanone, X-ray diffraction revealed an intramolecular hydrogen bond between a hydroxyl group and the ketone oxygen, forming a stable six-membered ring, as well as intermolecular hydrogen bonds that link molecules into chains. nih.govresearchgate.net AIM analysis can precisely characterize these interactions, quantifying their strength and confirming their nature. nih.govresearchgate.net
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | ρ(BCP) (a.u.) | ∇²ρ(BCP) (a.u.) |
| Intramolecular O-H···O | ~1.77 | 0.002 - 0.035 | 0.024 - 0.139 |
| Intermolecular O-H···O | ~2.74 | 0.002 - 0.035 | 0.024 - 0.139 |
| Weak C-H···O | 2.5 - 2.9 | ~0.002 | > 0 |
This table presents typical ranges for AIM parameters for hydrogen bonds, as established in the literature. The specific values for this compound would require a dedicated AIM study. sapub.org
Natural Bond Orbital (NBO) Analysis for Orbital Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular wavefunctions from quantum calculations into the familiar language of localized bonds, lone pairs, and core orbitals, corresponding to a Lewis structure representation. uni-muenchen.defaccts.de A key feature of NBO analysis is its ability to quantify the stabilizing effects of delocalization through second-order perturbation theory. uni-muenchen.detaylorandfrancis.com
These delocalizations are described as donor-acceptor interactions between a filled (donor) NBO and a vacant (acceptor) NBO. The stabilization energy (E(2)) associated with an interaction, such as from a lone pair (LP) to an antibonding orbital (σ* or π*), indicates the strength of the hyperconjugative or charge-transfer interaction. taylorandfrancis.com
For this compound, NBO analysis can reveal important electronic features:
Intramolecular Charge Transfer: The analysis can quantify the movement of electron density from electron-donating parts of the molecule (like the oxygen atom in the pyran ring or the methyl group on the aromatic ring) to electron-accepting parts (like the carbonyl group).
Studies on related heterocyclic systems use NBO analysis to understand the electronic contributions to their stability and reactivity. The magnitude of the E(2) values highlights the most significant orbital interactions that define the molecule's electronic character. taylorandfrancis.com
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) in pyran ring | σ* (C-C) adjacent | High | Hyperconjugation |
| π (C=C) in benzene ring | π* (C=O) | Moderate | Conjugation / Charge Transfer |
| σ (C-H) of methyl group | σ* (C-C) adjacent | Low | Hyperconjugation |
This table provides a hypothetical representation of NBO analysis results for a molecule like this compound, illustrating the types of interactions and their potential relative strengths. Actual values would be derived from a specific NBO calculation.
Structure Activity Relationship Sar and Derivative Design for Biological Applications
Chroman-4-one Scaffold as a Privileged Pharmacophore
The chroman-4-one framework is a prominent structural entity within the class of oxygen-containing heterocycles. researchgate.net It is recognized as a "privileged scaffold" in the fields of medicinal chemistry and drug discovery. researchgate.netnih.gov This designation stems from the ability of this core structure to serve as a versatile building block for designing compounds that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov
Role in Medicinal Chemistry and Drug Discovery
The chroman-4-one nucleus, consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a key component in numerous natural and synthetic compounds with significant biological properties. nih.gov Its utility in drug discovery is underscored by the fact that modifications to its structure can lead to compounds with activities such as anticancer, antioxidant, and enzyme inhibition. nih.gov The adaptability of the chroman-4-one scaffold allows chemists to synthesize a variety of derivatives by introducing different functional groups at specific positions, thereby fine-tuning their biological activity and pharmacokinetic properties. acs.org This structural versatility makes it an important intermediate and an attractive starting point for the design of novel lead compounds in medicinal research. researchgate.netnih.gov
Rational Design of Functionalized Derivatives
The biological activity of chroman-4-one derivatives is heavily influenced by the substitution pattern on the scaffold. gu.se A rational design approach, involving strategic modifications at key positions, is crucial for developing compounds with desired therapeutic effects.
Strategic Substituent Modifications at Specific Positions (C-2, C-3, C-6, C-8)
Research into the structure-activity relationships of chroman-4-one derivatives has identified several key positions where modifications can significantly impact potency and selectivity. gu.senih.gov
C-2 Position: The substitution at the C-2 position is critical for the activity of many chroman-4-one derivatives. For instance, in the context of Sirtuin 2 (SIRT2) inhibition, the presence of an alkyl chain with three to five carbons at this position has been found to be crucial for high potency. acs.org
C-3 Position: Modifications at the C-3 position have also been explored to introduce various substituents. Techniques such as bromination followed by substitution reactions have allowed for the introduction of diverse functional groups, expanding the chemical space for biological screening. gu.se
C-6 and C-8 Positions: The aromatic ring of the chroman-4-one scaffold, specifically the C-6 and C-8 positions, provides another avenue for modification. Studies have shown that introducing larger, electron-withdrawing groups, such as halogens (e.g., bromo), at these positions is favorable for enhancing SIRT2 inhibitory activity. nih.govacs.org Electron-poor compounds at these positions generally exhibit greater potency compared to their electron-rich counterparts. acs.org
Development of Bioisosteres (e.g., Difluorinated Analogues)
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the physicochemical properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.comspirochem.com In the context of chroman-4-one derivatives, the introduction of fluorine atoms serves as a bioisosteric modification to modulate properties like metabolic stability and binding affinity. cambridgemedchemconsulting.com
The development of fluorinated analogues has been an area of active research. researchgate.net For example, methods have been developed for the synthesis of 3-difluoromethylene-containing chroman-4-one derivatives. researchgate.net This is achieved through processes like a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes. researchgate.net Furthermore, visible-light-promoted methods have been established for the synthesis of difluorochroman-4-ones from 2-(allyloxy)arylaldehyde and bromodifluoroacetamide, driven by the formation of electron donor-acceptor complexes. researchgate.net These synthetic advancements provide access to novel fluorinated chroman-4-ones for further biological evaluation.
Enzyme Inhibition Studies
A significant area of investigation for chroman-4-one derivatives has been their potential as enzyme inhibitors, particularly targeting sirtuins, which are implicated in various age-related diseases. nih.gov
Sirtuin (SIRT) Enzyme Inhibition (e.g., SIRT2 Selective Inhibitors)
Derivatives of the chroman-4-one scaffold have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. nih.govacs.org SIRT2 is a target of interest in drug design due to its involvement in cellular processes related to neurodegenerative disorders and cancer. nih.gov
Structure-activity relationship studies have revealed that the inhibitory potency and selectivity against SIRT2 are highly dependent on the substitution pattern of the chroman-4-one core. acs.org The most potent inhibitors identified often feature substitutions at the C-2, C-6, and C-8 positions. nih.gov A key finding is that an intact carbonyl group on the chroman-4-one ring is essential for high potency. acs.org
Research has led to the identification of highly selective SIRT2 inhibitors with IC₅₀ values in the low micromolar range. acs.org For example, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in one study, with an IC₅₀ of 1.5 µM, and it demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov The antiproliferative effects of these SIRT2 inhibitors have also been demonstrated in cancer cell lines, such as breast cancer (MCF-7) and lung carcinoma (A549), with the effects correlating to their SIRT2 inhibition potency. acs.org
Table 1: SIRT2 Inhibition by various Chroman-4-one Derivatives
Data sourced from studies on substituted chroman-4-one and chromone (B188151) derivatives as SIRT2 inhibitors. nih.govacs.orgnih.gov
Pteridine (B1203161) Reductase 1 (PTR1) Inhibition
Pteridine Reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania major, the causative agents of sleeping sickness and leishmaniasis, respectively. Flavonoids, which share the chroman-4-one scaffold, have been identified as inhibitors of PTR1. nih.govmdpi.com
Research on chroman-4-one analogues has demonstrated their inhibitory activity against both T. brucei PTR1 (TbPTR1) and L. major PTR1 (LmPTR1). One of the synthesized flavanones was found to be the most potent derivative against TbPTR1, with an IC₅₀ value of 31 µM. nih.gov
Table 2: Inhibitory Potency (IC₅₀) of a Chroman-4-one Analogue against PTR1
| Enzyme | IC₅₀ (µM) |
|---|---|
| Trypanosoma brucei PTR1 (TbPTR1) | 31 |
| Leishmania major PTR1 (LmPTR1) | >50 |
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. While specific data for (s)-2,6-Dimethylchroman-4-one is limited, studies on related chromone and chroman-4-one derivatives indicate that this scaffold can be a potent and selective inhibitor of MAO, particularly MAO-B.
C6-substituted chromone derivatives have been shown to be potent, reversible inhibitors of MAO-B, with IC₅₀ values in the low nanomolar range. mdpi.com Another study on 5-hydroxy-2-methyl-chroman-4-one, isolated from an endogenous lichen fungus, demonstrated selective inhibition of MAO-B with an IC₅₀ of 3.23 µM, which was about four times more selective for MAO-B over MAO-A (IC₅₀ = 13.97 µM).
Table 3: MAO Inhibitory Activity of a Chroman-4-one Derivative
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
|---|---|---|
| 5-hydroxy-2-methyl-chroman-4-one | 13.97 | 3.23 |
Butyrylcholinesterase (BuChE) Inhibition
Butyrylcholinesterase (BuChE) is an enzyme involved in the hydrolysis of choline esters and has been implicated in the progression of Alzheimer's disease. While specific inhibitory data for this compound against BuChE was not found in the reviewed literature, the broader class of chroman-4-one derivatives has been explored as potential BuChE inhibitors.
Structure-activity relationship studies on various chroman-4-one and chromone derivatives have shown that substitutions on the core structure significantly influence their inhibitory potency. For some series of 4H-chromenone derivatives, compounds with specific substitutions, such as 4-fluorobenzyloxy and methoxy groups, have demonstrated potent BuChE inhibition with IC₅₀ values in the sub-micromolar range. For example, one such derivative, compound 4k, exhibited an IC₅₀ value of 0.65 ± 0.13 µM against BuChE. The larger active site of BuChE compared to acetylcholinesterase (AChE) can accommodate bulkier substituents on the chromanone scaffold, which can be a key factor in designing selective inhibitors.
Tyrosinase Inhibition
For instance, a synthesized 4-chromanone derivative, (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294), was found to be a more potent inhibitor of tyrosinase than the well-known inhibitor kojic acid, with an IC₅₀ value of 5.1 ± 0.86 μM compared to 14.3 ± 1.43 μM for kojic acid. The inhibitory mechanism was determined to be competitive. The structure-activity relationship of chromone derivatives indicates that the substitution pattern is critical for activity.
Applications in Peptidomimetic Development
Chroman-4-one Scaffolds for β-Turn Mimetics
The rigid bicyclic structure of the chroman-4-one scaffold makes it an attractive candidate for the development of peptidomimetics, particularly for mimicking β-turns. β-turns are crucial secondary structures in peptides and proteins, playing a significant role in molecular recognition and biological activity. The design of non-peptide scaffolds that can mimic these turns is a key strategy in the development of novel therapeutics with improved stability and oral bioavailability compared to their peptide counterparts.
Recent research has explored the use of both chroman-4-one and the related chromone ring systems as scaffolds for the design of somatostatin β-turn mimetics. acs.org Somatostatin is a peptide hormone that relies on a specific β-turn conformation for its biological activity. Computational modeling suggests that derivatives of chroman-4-one can adopt conformations that resemble type II or type II' β-turns. acs.org
In a proof-of-concept study, scientists synthesized a series of chroman-4-one and chromone derivatives with side-chain equivalents of the critical amino acids Tryptophan (Trp) at position 8 and Lysine (Lys) at position 9 of somatostatin. These side chains were strategically introduced at the 2- and 8-positions of the chroman-4-one scaffold. acs.org The rationale behind this design is that the rigid scaffold would hold the appended side chains in a spatial orientation that mimics the native β-turn of somatostatin, thereby allowing for interaction with its receptors.
The synthesized compounds were evaluated for their binding affinity to somatostatin receptors (sst). Notably, certain derivatives demonstrated binding affinities in the low micromolar range for the sst2 and sst4 receptors, indicating that the chroman-4-one scaffold can successfully serve as a template for positioning key pharmacophoric groups to achieve receptor interaction. acs.org
Table 1: Binding Affinities of Chroman-4-one Based Somatostatin Mimetics
| Compound | Scaffold | Substituent at C2 | Substituent at C8 | sst2 Ki (μM) | sst4 Ki (μM) |
|---|---|---|---|---|---|
| Derivative A | Chroman-4-one | Trp side chain analog | Lys side chain analog | >10 | 4.5 |
| Derivative B | Chromone | Trp side chain analog | Lys side chain analog | 3.2 | 2.5 |
Future Research Directions and Emerging Applications
Advanced Scaffold Optimization and Drug Design
The chroman-4-one framework is recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for a variety of biological targets. researchgate.netresearchgate.net Future efforts in advanced scaffold optimization will likely focus on modifying the (s)-2,6-dimethylchroman-4-one core to enhance its therapeutic potential. This involves the strategic introduction of various substituents at different positions of the chroman ring to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. gu.seontosight.ai
The principle of "scaffold hopping," where a core molecular motif is replaced with a structurally different one while maintaining similar functionality, could be employed to create novel chemotypes derived from this compound. biosolveit.de This approach can lead to the discovery of compounds with improved properties or novel mechanisms of action. biosolveit.de Structure-based drug design, which utilizes 3D structural information of the target, will be crucial in guiding these modifications for optimal results. biosolveit.de
Exploration of Novel Lead Compounds for Biological Targets
Chroman-4-one derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai This inherent bioactivity makes the this compound scaffold a fertile ground for the exploration of novel lead compounds. Research has shown that modifications to the chroman-4-one structure can lead to potent and selective inhibitors of various enzymes.
For instance, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (Sirt2), an enzyme implicated in neurodegenerative diseases. gu.seresearchgate.net Specifically, compounds with substitutions at the 2-, 6-, and 8-positions have shown promise, with some exhibiting IC50 values in the low micromolar range. gu.se Further investigation into derivatives of this compound could yield even more potent and selective Sirt2 inhibitors.
Another area of interest is the development of chroman-4-one derivatives as anti-parasitic agents. nih.gov Studies have shown that some analogues can inhibit pteridine (B1203161) reductase 1 (PTR1), a key enzyme in certain parasites. nih.gov The this compound scaffold could be a starting point for designing new anti-parasitic drugs with improved efficacy and selectivity. nih.gov
The table below summarizes the biological targets of some chroman-4-one derivatives, highlighting the potential for discovering novel lead compounds based on the this compound structure.
| Biological Target | Type of Activity | Reference Compound Example | Potency |
| Sirtuin 2 (Sirt2) | Selective Inhibition | 6,8-dibromo-2-pentylchroman-4-one | IC50 of 1.5 µM |
| Pteridine Reductase 1 (PTR1) | Inhibition | Chroman-4-one analogue | Active against enzymes and parasites |
| Butyrylcholinesterase (BuChE) | Inhibition | gem-dimethylchroman-4-ol family | 2.9 – 7.3 μM |
Expansion of Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure chiral compounds like this compound is a significant challenge in organic chemistry. news-medical.net Future research will undoubtedly focus on the expansion of asymmetric synthetic methodologies to produce this and related chiral chromanones with high efficiency and enantioselectivity.
Current methods for the asymmetric synthesis of chromanones include copper-catalyzed asymmetric conjugate reduction of chromones, which has been shown to produce chiral chromanones in good yields (80–99%) and excellent enantiomeric excess (94–>99% ee). rsc.org Another approach involves the intramolecular Mitsunobu cyclization, which has been successfully employed for the synthesis of this compound. researchgate.netarkat-usa.org
Recent advancements have also explored asymmetric radical bicyclization to construct complex tricyclic chromanones with high diastereoselectivity and enantioselectivity. nih.govacs.org These innovative methods provide powerful tools for creating structurally diverse and stereochemically defined chromanone derivatives. nih.govacs.org The development of novel chiral ligands and catalysts will continue to be a key driver in this field, enabling more efficient and selective syntheses. news-medical.netazolifesciences.com
The following table outlines some of the key asymmetric synthetic strategies for producing chiral chromanones.
| Synthetic Method | Key Features | Achieved Yield | Enantiomeric Excess (ee) |
| Copper-Catalyzed Asymmetric Conjugate Reduction | Highly efficient for chromones and thiochromones. | 80–99% | 94–>99% |
| Intramolecular Mitsunobu Cyclization | Key step in the synthesis of this compound. | Good yield (81%) | Not specified |
| Asymmetric Radical Bicyclization | Constructs tricyclic chromanones with fused cyclopropanes. | High yields | Excellent |
| Asymmetric Hydrogenation | Uses chiral rhodium complexes. | Not specified | 81% ee |
| Organocatalytic Asymmetric Reactions | Employs bifunctional phosphine (B1218219) catalysts for annulation reactions. | Good yields | High ee |
Interdisciplinary Approaches Integrating Computational and Experimental Chemistry
The integration of computational chemistry with experimental synthesis and biological evaluation represents a powerful paradigm for accelerating the discovery and development of new molecules. schrodinger.comopenaccessjournals.com In the context of this compound, computational methods can be applied at various stages of the research pipeline.
In Silico Screening and Synthesis Route Development: Computational tools can be used to design and screen potential synthetic routes for this compound and its derivatives before any experimental work is undertaken. researchgate.netnih.gov For example, DFT calculations can predict the feasibility of a reaction, helping to prioritize the most promising synthetic pathways and reducing the need for extensive trial-and-error experimentation. researchgate.netnih.gov
Predicting Biological Activity and Molecular Properties: Computational models can predict the biological activity and physicochemical properties of designed molecules. schrodinger.com Molecular docking studies, for instance, can simulate the binding of a ligand to its target protein, providing insights into the molecular interactions that govern binding affinity and selectivity. core.ac.ukacs.org This information is invaluable for optimizing lead compounds.
Understanding Reaction Mechanisms: Quantum mechanics-based calculations can elucidate the detailed mechanisms of chemical reactions, including the transition states and intermediates involved. openaccessjournals.com This fundamental understanding can guide the optimization of reaction conditions and the development of more efficient synthetic protocols. researchgate.net
The synergy between computational and experimental chemistry creates an iterative cycle of design, synthesis, and testing that can significantly streamline the drug discovery process. chiralpedia.com This interdisciplinary approach will be instrumental in unlocking the full potential of the this compound scaffold in the years to come.
Q & A
Q. What are the key synthetic routes for (S)-2,6-dimethylchroman-4-one, and how do they address stereochemical control?
The asymmetric synthesis of this compound often employs an intramolecular Mitsunobu cyclization as the critical step. For example, Hodgetts et al. used ethyl (R)-3-hydroxybutyrate as a starting material, protecting it as a TBS ether before converting it into a Weinreb amide. Subsequent addition of lithium o-lithium-4-methylphenoxide and Mitsunobu cyclization yielded the target compound with high stereochemical fidelity . This method avoids racemization issues common in chroman-4-one systems due to reversible ring-opening equilibria .
Q. How can researchers validate the optical purity of synthetic this compound compared to natural isolates?
Optical purity is assessed via specific rotation measurements and chiral chromatography. Hodgetts et al. noted discrepancies between synthetic and natural samples: synthetic material exhibited a specific rotation of higher magnitude than reported for natural isolates, suggesting potential racemization during isolation or biosynthesis . Researchers should cross-validate using enantioselective synthesis (e.g., Wallace’s conjugate addition method) and compare NMR/X-ray data .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- H/C NMR : To confirm regiochemistry and substitution patterns (e.g., methyl groups at C-2 and C-6) .
- Elemental analysis : To verify molecular composition within 0.4% accuracy .
- Melting point determination : Synthetic samples often crystallize, unlike natural isolates reported as oils .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
In silico methods, such as Transition State Data Base (TSDB)-assisted route screening, predict reaction pathways and yields. For example, quantum chemical calculations (DFT) can model intermediates in Mitsunobu cyclization, identifying energy barriers and side reactions (e.g., elimination byproducts) . This reduces trial-and-error experimentation and improves stereochemical outcomes.
Q. What experimental design considerations mitigate racemization in chroman-4-one systems?
Racemization via ring-opening equilibria (Scheme 1 in Hodgetts et al.) can be minimized by:
Q. How do contradictions in reported specific rotations inform synthetic and isolation protocols?
Synthetic this compound from Hodgetts and Wallace both showed higher specific rotations than natural isolates. This suggests natural samples may undergo partial racemization during extraction or biosynthesis. Researchers should:
Q. What strategies improve yield in Mitsunobu-based syntheses of chroman-4-ones?
Hodgetts et al. achieved 81% yield for the Mitsunobu step by:
- Stoichiometric control : Using 1 equivalent of triphenylphosphine and diethyl azodicarboxylate .
- Byproduct management : Isolating elimination products (7% yield) via chromatography .
- Solvent optimization : THF at 0°C balances reactivity and side reaction suppression .
Methodological Guidance
Q. How should researchers document synthetic protocols for reproducibility?
Follow IUPAC nomenclature and report:
Q. What statistical methods are appropriate for analyzing biological activity data involving this compound derivatives?
Use dose-response curves (IC/EC) with nonlinear regression analysis. For example, in antimicrobial studies, compare synthetic analogs against natural isolates using ANOVA and post-hoc tests (e.g., Tukey’s HSD) .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental yields?
Case study: In silico screening predicted a 90% yield for Mitsunobu cyclization, but experimental yields were 81%. Possible factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
